Synthetic Route Efficiency: Boc-L-albizziine (65% Yield, 2 Steps) Outperforms Boc-D-albizziine (30% Yield, 5 Steps)
Boc-L-albizziine is accessed via a two-step route from N-Boc-L-asparagine (Hoffmann rearrangement followed by urea formation) with a 65% overall yield, enabling gram-scale production with minimal chromatographic burden [1]. In contrast, the D-enantiomer (N-Boc-D-albizziine, CAS 164361-98-2) requires a five-step sequence from Garner's aldehyde via a protected (R)-2,3-diaminopropanol intermediate, delivering only 30% overall yield [2]. This represents a 2.2-fold yield advantage and three fewer synthetic steps for the L-isomer.
| Evidence Dimension | Overall synthetic yield (isolated product) |
|---|---|
| Target Compound Data | 65% over 2 steps (from N-Boc-L-asparagine) |
| Comparator Or Baseline | N-Boc-D-albizziine: 30% over 5 steps (from Garner's aldehyde) |
| Quantified Difference | 2.2-fold higher yield; 3 fewer synthetic steps |
| Conditions | Boc-L-albizziine: Hoffmann rearrangement/urea formation; Boc-D-albizziine: Garner's aldehyde route via (R)-2,3-diaminopropanol |
Why This Matters
For procurement decisions, the higher-yielding, shorter route to the L-isomer translates to lower cost per gram at scale and reduced synthetic risk in multi-step peptide synthesis campaigns.
- [1] Dobrovinskaya, N. A., Archer, I., & Hulme, A. N. (2008). Chemoenzymatic and chemical routes to the nonproteinaceous amino acid albizziine and its amide derivative. Synlett, 2008(4), 513-516. View Source
- [2] Denis, J.-N., Tchertchian, S., & Vallée, Y. (1997). Synthesis of D-Albizziine Derivatives from L-Serine. Synthetic Communications, 27(13), 2345-2350. View Source
